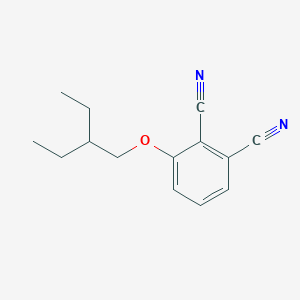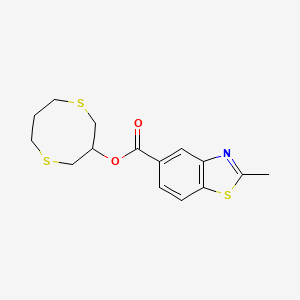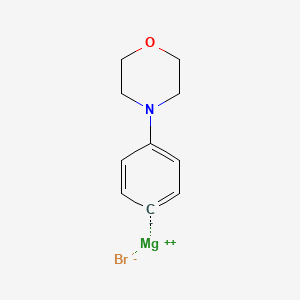
2-Propanol, 1,3-bis(2,5-diaminophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis(2,5-diaminophenoxy)- is an organic compound with the molecular formula C15H20N4O3 It is characterized by the presence of two aromatic amine groups and a secondary alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- typically involves the reaction of 2,5-diaminophenol with 1,3-dichloropropanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain optimal reaction conditions and improve yield. The reaction mixture is subjected to distillation and purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis(2,5-diaminophenoxy)- undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aromatic amine groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis(2,5-diaminophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,3-bis(2,5-diaminophenoxy)- involves its interaction with specific molecular targets. The aromatic amine groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The secondary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2,4-diaminophenoxy)propane: Similar structure but with different substitution pattern on the aromatic rings.
1,3-Bis(2,6-diaminophenoxy)propane: Another isomer with different substitution pattern.
1,3-Bis(3,5-diaminophenoxy)propane: Different substitution pattern affecting its reactivity and applications.
Uniqueness
The presence of both aromatic amine groups and a secondary alcohol group provides a versatile platform for various chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
476683-21-3 |
|---|---|
Molekularformel |
C15H20N4O3 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
1,3-bis(2,5-diaminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H20N4O3/c16-9-1-3-12(18)14(5-9)21-7-11(20)8-22-15-6-10(17)2-4-13(15)19/h1-6,11,20H,7-8,16-19H2 |
InChI-Schlüssel |
MHANKXPPKNGTID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)OCC(COC2=C(C=CC(=C2)N)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)


![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-](/img/structure/B12577382.png)
![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)


![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
